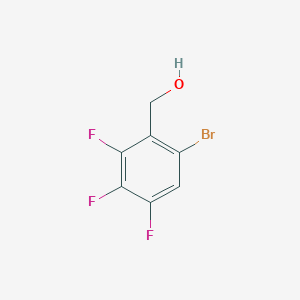

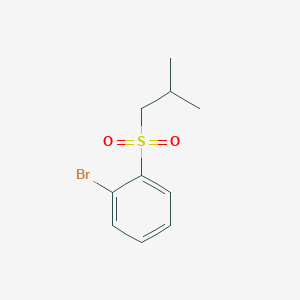

(6-Bromo-2,3,4-trifluorophenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(6-Bromo-2,3,4-trifluorophenyl)methanol” is an organic compound that contains bromine and fluorine atoms bonded to a phenyl ring . It has a CAS Number of 651326-73-7, a molecular weight of 241.01, and its IUPAC name is "(6-bromo-2,3,4-trifluorophenyl)methanol" . It is typically stored at temperatures between 2-8°C .

Synthesis Analysis

While specific synthesis methods for “(6-Bromo-2,3,4-trifluorophenyl)methanol” were not found, a related compound, “6-bromo-2,3-disubstitued-4(3H)-quinazolinones”, was synthesized by condensation of 6-bromo-2-substituted-benzoxazin-4-one with trimethoprim, pyrimethamine, and lamotrigine .Physical And Chemical Properties Analysis

“(6-Bromo-2,3,4-trifluorophenyl)methanol” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Applications De Recherche Scientifique

Pharmaceutical Testing

(6-Bromo-2,3,4-trifluorophenyl)methanol: is utilized in pharmaceutical testing as a high-quality reference standard . Its unique structure allows for the accurate determination of pharmacokinetic properties and the assessment of drug metabolism.

Molecular Biology

The compound can be used in molecular biology for the preparation of DNA plasmids. While not directly involved, its structural analogs are used in plasmid preparation sizes, which are essential for gene cloning and manipulation .

Catalysis Research

(6-Bromo-2,3,4-trifluorophenyl)methanol: may find applications in catalysis research, particularly in the development of novel catalysts for organic reactions, such as hydroboration, where its bromo- and trifluoromethyl- groups could play a significant role in the catalyst’s activity and selectivity .

Safety and Hazards

Mécanisme D'action

Target of Action

It is often used as a reagent in suzuki–miyaura cross-coupling reactions . This suggests that its primary targets could be various organic compounds that participate in these reactions.

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, (6-Bromo-2,3,4-trifluorophenyl)methanol likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions, it can be inferred that it plays a role in the synthesis of various organic compounds . The downstream effects of these reactions would depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of (6-Bromo-2,3,4-trifluorophenyl)methanol’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura cross-coupling reactions, its action results in the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds .

Propriétés

IUPAC Name |

(6-bromo-2,3,4-trifluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIXKLPDUMIALR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)CO)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591972 |

Source

|

| Record name | (6-Bromo-2,3,4-trifluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

651326-73-7 |

Source

|

| Record name | (6-Bromo-2,3,4-trifluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)